molecular formula C14H12BrNO3 B13503468 Benzyl (2-bromo-5-hydroxyphenyl)carbamate

Benzyl (2-bromo-5-hydroxyphenyl)carbamate

Cat. No.: B13503468
M. Wt: 322.15 g/mol
InChI Key: PCVKDHCOWDTYGD-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-5-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromine atom, and a hydroxyphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-bromo-5-hydroxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-hydroxyaniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzyl (2-formyl-5-hydroxyphenyl)carbamate.

    Reduction: Formation of benzyl (2-hydroxyphenyl)carbamate.

    Substitution: Formation of benzyl (2-azido-5-hydroxyphenyl)carbamate or benzyl (2-cyano-5-hydroxyphenyl)carbamate.

Scientific Research Applications

Benzyl (2-bromo-5-hydroxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.

    Medicine: Explored for its potential therapeutic properties. It may exhibit antimicrobial or anticancer activity, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2-bromo-5-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition. The specific molecular targets and pathways involved depend on the biological context and the nature of the enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-hydroxyphenyl)carbamate
  • Benzyl (2-azido-5-hydroxyphenyl)carbamate
  • Benzyl (2-cyano-5-hydroxyphenyl)carbamate

Uniqueness

Benzyl (2-bromo-5-hydroxyphenyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the combination of the benzyl group and the hydroxyphenyl group provides a unique structural framework that can interact with various molecular targets in a specific manner.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

benzyl N-(2-bromo-5-hydroxyphenyl)carbamate

InChI

InChI=1S/C14H12BrNO3/c15-12-7-6-11(17)8-13(12)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)

InChI Key

PCVKDHCOWDTYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)O)Br

Origin of Product

United States

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